2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole
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Overview
Description
2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound features an ethynyl group attached to a cyclopropyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with various enzymes and receptors in organisms . They have been reported to exert anticancer effects via inhibition of enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3‐dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) .
Mode of Action
1,2,3-triazoles are known to interact with biological targets by forming hydrogen bonds . They are stable compounds that can form diverse non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole–dipole bonds with various enzymes, proteins, and receptors .
Biochemical Pathways
1,2,3-triazoles have been reported to exert anticancer effects through different modes of actions . They can inhibit various enzymes involved in cancer progression, affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors in routine clinical settings . They have high oral bioavailability, making them suitable for intravenous-to-oral switch strategies .
Result of Action
1,2,3-triazoles and their derivatives exhibit numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .
Action Environment
It’s known that the stability and efficacy of triazoles can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and dipole-dipole interactions, owing to the presence of nitrogen atoms in the triazole ring .
Cellular Effects
Triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that triazoles can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(1-Ethynylcyclopropyl)triazole is not well-defined. Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole derivatives have been reported to exhibit changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
Some triazole derivatives have been reported to exhibit varying effects at different dosages in animal models .
Metabolic Pathways
Drug metabolism generally involves two phases: Phase I (functionalization reactions) and Phase II (conjugation reactions) .
Transport and Distribution
The transport and distribution of drugs within cells and tissues generally involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of a compound can influence its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures consistent product quality. The use of heterogeneous catalysts, like copper-on-charcoal, further enhances the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups
Scientific Research Applications
2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings .
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole structure without the ethynylcyclopropyl group.
1,2,4-Triazole: Another isomer of triazole with different nitrogen atom positions.
Fluconazole: A triazole-based antifungal drug.
Voriconazole: Another triazole-based antifungal agent.
Uniqueness: 2-(1-ethynylcyclopropyl)-2H-1,2,3-triazole stands out due to its unique structural features, such as the ethynylcyclopropyl group, which imparts distinct chemical and biological properties. This structural modification enhances its ability to interact with biological targets and increases its potential for various applications in research and industry .
Properties
IUPAC Name |
2-(1-ethynylcyclopropyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-7(3-4-7)10-8-5-6-9-10/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHHZXZHLORIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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